

Disperse Yellow 7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 7*

Cat. No.: *B1209440*

[Get Quote](#)

CAS Number: 6300-37-4

This technical guide provides an in-depth overview of the synthetic azo dye, **Disperse Yellow 7** (C.I. 26090). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, toxicological profile, industrial applications, and relevant experimental protocols. The content is structured to provide a comprehensive understanding of the compound, with a focus on its metabolic fate and analytical determination.

Physicochemical Properties

Disperse Yellow 7 is a synthetic organic compound belonging to the double azo class of dyes. [1] It is characterized by its low solubility in water, a defining feature of disperse dyes, which makes it suitable for dyeing hydrophobic fibers.[2][3] It appears as a dark brown powder and is soluble in organic solvents such as acetone and dimethylformamide (DMF).[1][2]

Table 1: Physicochemical Data of **Disperse Yellow 7**

Property	Value	Reference(s)
CAS Number	6300-37-4	[4]
Molecular Formula	C ₁₉ H ₁₆ N ₄ O	[4]
Molecular Weight	316.36 g/mol	[5]
Appearance	Dark brown powder	[1][2]
Melting Point	146-148°C (decomposes)	[6]
Boiling Point	532.0 ± 50.0°C at 760 mmHg	[6]
Solubility	Sparingly soluble in water; Soluble in acetone and DMF	[1][2]
UV-Vis λ _{max} (in Acetone)	384 - 388 nm	[2]

Toxicological Profile

The toxicology of **Disperse Yellow 7** is a significant area of concern, primarily due to its metabolic activation into potentially harmful aromatic amines.[7][8] The dye itself is classified as a skin, eye, and respiratory irritant.[3][4]

The primary mechanism of toxicity involves the reductive cleavage of the azo bonds by azoreductase enzymes found in the liver and gut microbiota.[7] This metabolic process breaks down the parent dye molecule into its constituent aromatic amines, some of which are known or suspected carcinogens and genotoxins.[7][8][9]

Metabolic Activation and Key Metabolites:

The reductive cleavage of **Disperse Yellow 7** yields several aromatic amines of toxicological significance, including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl.[7][8]

- p-Phenylenediamine (PPD): A known genotoxin.[7]
- 4-Aminoazobenzene: Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7][8]

- 4-Aminobiphenyl (4-ABP): Classified by the IARC as a Group 1 carcinogen, indicating it is carcinogenic to humans.[7]

Table 2: Summary of Toxicological Data for **Disperse Yellow 7** and its Metabolites

Endpoint	Test System/Metabolite	Result/Classification	Reference(s)
Acute Toxicity (Oral LD50)	Disperse Yellow 7	Data not readily available	[7][8]
Skin, Eye, and Respiratory Irritation	Disperse Yellow 7	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)	[3][4]
Genotoxicity	p-Phenylenediamine	Positive in Bacterial Reverse Mutation Assay (Ames Test)	[8]
Carcinogenicity	4-Aminoazobenzene	IARC Group 2B: Possibly carcinogenic to humans	[7][8]
Carcinogenicity	4-Aminobiphenyl	IARC Group 1: Carcinogenic to humans	[7]
Skin Sensitization	Disperse Dyes	Recognized as potential skin sensitizers	[8]
Aquatic Toxicity	Disperse Yellow 7	A predicted no-effect concentration (PNEC) of 0.0025 mg/L has been calculated based on chronic fish studies	[9][10]

Industrial Applications

Disperse Yellow 7 is primarily used in the textile industry for dyeing hydrophobic synthetic fibers.^{[5][6]} Its low water solubility makes it ideal for application to materials such as polyester, nylon, and cellulose acetate, where it can penetrate the fiber and be retained by physical forces.^{[2][11]} It is also used in the printing of these fabrics.^[5] Disperse dyes are categorized based on their properties, such as leveling and sublimation fastness (e.g., E-type, SE-type, S-type).^[11]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and toxicological assessment of **Disperse Yellow 7** are crucial for research and quality control.

Synthesis of Disperse Yellow 7

The synthesis is a two-step process involving diazotization followed by an azo coupling reaction.^[5]

- **Diazotization of 4-(phenyldiazenyl)benzenamine:**
 - Dissolve 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.
 - Cool the mixture to 0-5°C in an ice bath with continuous stirring.
 - Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.
 - Stir for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
- **Azo Coupling with o-Cresol:**
 - In a separate vessel, dissolve o-cresol in an aqueous solution of sodium hydroxide and cool to 0-5°C.
 - Slowly add the cold diazonium salt solution to the alkaline o-cresol solution with vigorous stirring.

- The precipitate of **Disperse Yellow 7** forms immediately and can be collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Determination in Textiles using HPLC-DAD

This protocol outlines a method for the extraction and quantification of **Disperse Yellow 7** from textile samples.[2]

- **Instrumentation:**

- High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
- Column: C18 reversed-phase column (e.g., XBridge C18, 2.1 x 150 mm, 5 μ m).[2]
- Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mmol Ammonium acetate, pH 3.6) and Mobile Phase B (e.g., Acetonitrile).[2]

- **Sample Preparation (Ultrasound-Assisted Extraction):**

- Weigh 1.0 g of a finely cut textile sample into a flask.[2]
- Add 20 mL of methanol.[2]
- Sonicate in an ultrasonic bath at 50°C for 30 minutes.[2]
- Centrifuge the extract at 10,000 rpm for 10 minutes.[2]
- Filter the supernatant through a 0.22 μ m PTFE syringe filter into an HPLC vial.[2]

- **Quantification:**

- Prepare a series of calibration standards of **Disperse Yellow 7** in methanol.
- Inject the standards to construct a calibration curve by plotting peak area against concentration.[2]
- Inject the prepared sample extract.

- Identify the **Disperse Yellow 7** peak by its retention time and UV-Vis spectrum, and quantify using the calibration curve.[2]

In Vitro Reductive Metabolism Assay

This protocol simulates the metabolic reduction of **Disperse Yellow 7** to analyze its metabolites.[8]

- Preparation of Reaction Mixture:
 - Prepare a solution of **Disperse Yellow 7** in a suitable organic solvent (e.g., methanol).
 - Add the dye solution to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
- Reduction:
 - Add a reducing agent, such as sodium dithionite, to the mixture to initiate the reductive cleavage of the azo bonds.[8]
- Incubation:
 - Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient period to ensure complete reduction.[8]
- Analysis:
 - Analyze the resulting solution using analytical techniques like HPLC or LC-MS/MS to identify and quantify the aromatic amine metabolites.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. 2.benchchem.com [benchchem.com]
- 3. 3.scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Disperse Yellow 7 | C19H16N4O | CID 22736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [worlddyeviariety.com](http://5.worlddyeviariety.com) [worlddyeviariety.com]
- 6. [bocsci.com](http://6.bocsci.com) [bocsci.com]
- 7. 7.benchchem.com [benchchem.com]
- 8. 8.benchchem.com [benchchem.com]
- 9. Canada Gazette – GOVERNMENT NOTICES [gazette.gc.ca]
- 10. [canada.ca](http://10.canada.ca) [canada.ca]
- 11. [mrsl.roadmaptozero.com](http://11.mrsl.roadmaptozero.com) [mrsl.roadmaptozero.com]
- 12. [benchchem.com](http://12.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Disperse Yellow 7: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209440#disperse-yellow-7-cas-number-6300-37-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com